ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate
Description
Ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate is a heterocyclic compound featuring a central 1,3-thiazole ring substituted with a 4-methoxybenzamido group at position 2. The thiazole moiety is linked via an acetamido spacer to an ethyl benzoate ester at position 4 of the benzene ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation. Its synthesis typically involves multi-step reactions, including condensation of thiourea derivatives with acetylene carboxylates or coupling of pre-formed thiazole intermediates with activated benzoate esters .
Properties
IUPAC Name |
ethyl 4-[[2-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-3-30-21(28)15-4-8-16(9-5-15)23-19(26)12-17-13-31-22(24-17)25-20(27)14-6-10-18(29-2)11-7-14/h4-11,13H,3,12H2,1-2H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUCMHPNBKHIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant research findings.
1. Compound Overview
Chemical Structure : this compound is characterized by a complex structure that includes a benzoate moiety linked to a thiazole ring and a methoxybenzamide group. The presence of these functional groups suggests potential interactions with biological targets.
IUPAC Name : 4-methoxy-N-[4-[2-(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]benzamide.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Thiazole Intermediates : Utilizing reagents such as thionyl chloride and various amines.
- Coupling Reactions : Combining thiazole derivatives with the benzamide moiety under controlled conditions to achieve the desired product.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exhibit properties such as:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in disease pathways.
- Receptor Binding : Modulating receptor activity, which could lead to therapeutic effects in various conditions.
Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines, including HEPG2 (liver cancer) and SK-MEL-2 (skin cancer). The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance potency against these cell lines .
| Cell Line | Compound | IC50 (µg/mL) |
|---|---|---|
| HEPG2 | Compound A | 10.28 |
| SK-MEL-2 | Compound B | 4.27 |
Antimicrobial Properties
The compound's structural components may also contribute to antimicrobial activity. Research indicates that certain thiazole derivatives possess broad-spectrum antimicrobial properties, making them candidates for further investigation in treating infections .
Anti-inflammatory Effects
Given the presence of the methoxy group and the benzamide structure, there is potential for anti-inflammatory activity. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
5. Case Studies
Several case studies highlight the efficacy of thiazole derivatives in therapeutic applications:
- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their anticancer effects against multiple human cancer cell lines, demonstrating significant growth inhibition and establishing a correlation between structure and biological activity .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their targets at the molecular level, enhancing our understanding of their mechanisms of action.
Comparison with Similar Compounds
The compound belongs to a broader class of ethyl benzoate derivatives with heterocyclic acetamido side chains. Below is a systematic comparison with structurally analogous compounds, focusing on molecular features, synthesis, and functional properties.
Structural Analogues with Thiazole/Thiazolidinone Cores
Key Observations :
- Thiazolidinone vs.
- In contrast, thioacetamido-linked benzoimidazoles (e.g., A22) show higher metabolic stability due to sulfur’s resistance to oxidative degradation .
Analogues with Pyridazine and Isoxazole Substituents
| Compound Name | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|---|
| I-6230 | Pyridazine | Phenethylamino, pyridazin-3-yl | ~379.42 | Enhanced π-π stacking with receptors |
| I-6373 | Isoxazole | 3-Methylisoxazol-5-yl, thio | ~362.40 | Higher lipophilicity and membrane permeability |
Key Observations :
- Pyridazine Derivatives: Compounds like I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) exhibit strong π-π interactions due to the planar pyridazine ring, which may improve binding to aromatic enzyme pockets compared to the target compound’s thiazole .
- Isoxazole Derivatives: The 3-methylisoxazole group in I-6373 increases lipophilicity, favoring blood-brain barrier penetration—a property less pronounced in the polar target compound .
Reactivity and Physicochemical Properties
- Reactivity: Ethyl 4-(dimethylamino)benzoate derivatives () demonstrate higher reactivity in polymerization reactions compared to methacrylate analogues, suggesting that the target compound’s ester group may confer stability in acidic environments .
- Spectroscopic Properties: FT-IR studies of similar compounds (e.g., quinazolinone-linked benzoates) reveal that the 4-methoxy group in the target compound generates distinct C=O and N-H stretching bands at ~1680 cm⁻¹ and ~3300 cm⁻¹, respectively, aiding structural validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
